(3-Bromobenzyl)(3-fluorophenyl)sulfane
Description
(3-Bromobenzyl)(3-fluorophenyl)sulfane is a sulfane sulfur-containing compound characterized by a benzyl group substituted with a bromine atom at the 3-position and a 3-fluorophenyl group attached via a sulfur atom. Sulfane sulfur compounds (R-S-Sn-R') are defined by the presence of sulfur atoms in oxidation states 0 or −1, which can transfer labile sulfur to nucleophilic acceptors, enabling diverse biological and chemical interactions .
Properties
IUPAC Name |
1-bromo-3-[(3-fluorophenyl)sulfanylmethyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFS/c14-11-4-1-3-10(7-11)9-16-13-6-2-5-12(15)8-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZZSOHVXLLJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=CC=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Bromobenzyl)(3-fluorophenyl)sulfane can be synthesized through a multi-step process involving the following key steps:
Formation of 3-Fluorophenylsulfanylmethyl Group: This step involves the reaction of 3-fluorobenzyl chloride with thiophenol in the presence of a base such as sodium hydroxide (NaOH) to form 3-fluorophenylsulfanylmethyl chloride.
Coupling Reaction: The final step is the coupling of the brominated benzene with the 3-fluorophenylsulfanylmethyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (3-Bromobenzyl)(3-fluorophenyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding hydrocarbon derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Conducted in the presence of oxidizing agents at room temperature or slightly elevated temperatures.
Reduction Reactions: Performed in anhydrous conditions using reducing agents at low temperatures.
Major Products Formed:
Substitution Reactions: Formation of substituted benzene derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of hydrocarbon derivatives.
Scientific Research Applications
(3-Bromobenzyl)(3-fluorophenyl)sulfane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive compounds and drug discovery.
Medicine: Explored for its potential therapeutic applications. It is studied for its role in the development of new drugs and treatment strategies.
Industry: Utilized in the production of specialty chemicals and advanced materials. It is used in the manufacture of polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of (3-Bromobenzyl)(3-fluorophenyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic substitution reactions. It can also undergo oxidation and reduction reactions, leading to the formation of various products with different biological and chemical properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs
Table 1 compares (3-Bromobenzyl)(3-fluorophenyl)sulfane with structurally related sulfane sulfur compounds, based on substituents and similarity scores from chemical databases:
| Compound Name | Substituents | Molecular Weight | Similarity Score | Key Features |
|---|---|---|---|---|
| This compound | 3-Br-benzyl, 3-F-phenyl | ~315 (estimated) | — | Potential H2S donor, redox-active |
| (3-Bromophenyl)(trifluoromethyl)sulfane | 3-Br-phenyl, CF3 | 257.07 | 0.53 | Electrophilic sulfur center |
| 3-((Trifluoromethyl)thio)benzaldehyde | CF3-S, benzaldehyde | 204.18 | 0.53 | Reactive thiol-modifying agent |
| 2-Fluoro-4-(pentafluorothio)benzyl bromide | 2-F, pentafluorothio, Br | 315.07 | — | Moisture-sensitive, labile sulfur |
Data derived from CAS registry entries and supplier specifications .
Key Observations :
Key Findings :
- Anti-Cancer Potential: Garlic-derived DATS and dithiolethiones inhibit cancer cell viability via sulfane sulfur-mediated pathways (e.g., SLC7A11 targeting in HCC) . The bromine and fluorine in the target compound may enhance tumor selectivity, akin to persulfided cysteine precursors .
- Detection Challenges : Unlike DATS or thiosulfate, brominated/fluorinated sulfanes require specialized detection (e.g., SSP5+S4A fluorescence or isotope-dilution mass spectrometry) due to lower natural abundance and stability .
- H2S Release : Thiosulfate and polysulfides release H2S enzymatically, whereas the target compound’s capacity depends on substituent lability and cellular reductases .
Biological Activity
(3-Bromobenzyl)(3-fluorophenyl)sulfane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a bromobenzyl group and a fluorophenyl group connected through a sulfane linkage. This structure enables diverse interactions with biological targets, influencing its pharmacological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The specific pathways affected include:
- Apoptosis Pathway : Activation of caspases leading to programmed cell death.
- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases, resulting in cell cycle arrest at the G1/S phase.
The biological activity of this compound is largely attributed to its interactions with molecular targets:
- Covalent Bond Formation : The sulfane group can form covalent bonds with nucleophilic sites on proteins, altering their function.
- Non-Covalent Interactions : The halogen substituents facilitate hydrogen bonding and π-π stacking interactions, enhancing binding affinity to target biomolecules.
Data Table: Biological Activity Overview
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating promising potential for development as an antimicrobial agent.
Case Study 2: Cancer Cell Proliferation Inhibition
In a series of experiments involving human cancer cell lines, treatment with this compound resulted in a 70% reduction in cell viability at concentrations above 50 µM. Flow cytometry analysis confirmed an increase in apoptotic cells, further supporting its role as an anticancer agent.
Applications in Research
This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its applications include:
- Drug Development : Exploration for new therapeutic agents targeting microbial infections and cancer.
- Enzyme Inhibition Studies : Used to study the inhibition mechanisms of various enzymes due to its reactive functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
